B1192599 CWP232291

CWP232291

カタログ番号: B1192599
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

科学的研究の応用

Inhibiting Hematologic Malignancies

CWP232291, a novel small molecule, inhibits the Wnt signaling pathway through beta-catenin degradation. It exhibits selective cytotoxicity in hematologic malignancies like acute myeloid leukemia (AML) and B-cell neoplasms, showing more potency than traditional anti-leukemic agents. This is evident in both cell lines and primary patient samples, suggesting its potential in treating hematologic malignancies, especially AML and B-cell neoplasms (Sung‐Doo Kim et al., 2011).

Treatment of Gastrointestinal Cancers

This compound has shown efficacy in preclinical models for gastrointestinal cancers, particularly in cell lines and mouse models with mutations in the β-catenin signaling pathway. It holds potential as a therapeutic strategy in these cancers, highlighting its effectiveness in specific genetic contexts of gastrointestinal malignancies (Jun Won Park et al., 2017).

Targeting Castration-Resistant Prostate Cancer

This compound induces endoplasmic reticulum stress and apoptosis in castration-resistant prostate cancer (CRPC) cells. It downregulates androgen receptor and its variants and has demonstrated in vitro and in vivo efficacy against CRPC, suggesting a novel therapeutic strategy against this disease (S. Pak et al., 2019).

Novel Therapeutic Strategy in Ovarian Cancer

Studies indicate that this compound significantly attenuates ovarian cancer growth by inhibiting β-catenin. It shows promise in suppressing growth in cisplatin-resistant cell lines and patient-derived organoids, positioning it as a novel therapeutic strategy against ovarian cancer (Wenyu Wang et al., 2022).

Effectiveness in Multiple Myeloma

In multiple myeloma (MM), this compound demonstrates potent growth inhibitory activity and induces apoptosis. It has shown impressive anti-tumor efficacy in MM tumor-bearing mice models, suggesting its potential application in treating MM (J. Cha et al., 2010).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CWP-232291;  CWP232291;  CWP 232291.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。